molecular formula C13H10N2O4 B3833141 3-(2-furyl)-N-(2-nitrophenyl)acrylamide

3-(2-furyl)-N-(2-nitrophenyl)acrylamide

Cat. No.: B3833141
M. Wt: 258.23 g/mol
InChI Key: JZGIOGPJJINMKW-BQYQJAHWSA-N
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Description

3-(2-Furyl)-N-(2-nitrophenyl)acrylamide is an acrylamide derivative featuring a furan ring at the β-position of the acrylamide backbone and a 2-nitrophenyl substituent on the amide nitrogen (Fig. 1). The presence of the electron-withdrawing nitro group and the planar furyl-acrylamide system influences its reactivity, solubility, and intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science.

Figure 1. Proposed structure of this compound.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(8-7-10-4-3-9-19-10)14-11-5-1-2-6-12(11)15(17)18/h1-9H,(H,14,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGIOGPJJINMKW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogues and their physicochemical differences:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(2-Furyl)-N-(2-nitrophenyl)acrylamide R1 = 2-furyl, R2 = 2-nitrophenyl C₁₃H₁₀N₂O₄ 274.24 Electron-withdrawing nitro group at ortho position; planar acrylamide-furan system.
2-(4-Chlorophenyl)-3-(2-furyl)-N-(phenylsulfonyl)acrylamide R1 = 4-chlorophenyl, R2 = phenylsulfonyl C₁₉H₁₄ClNO₃S 379.83 Sulfonyl group enhances hydrophobicity; chloro substituent increases steric bulk.
(2E)-N-(2-Methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide R1 = 5-(3-nitrophenyl)furyl, R2 = 2-methylphenyl C₂₀H₁₆N₂O₄ 348.36 Extended conjugation via 3-nitrophenyl-furyl; methyl group improves lipophilicity.
(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide R1 = 3-nitrophenyl, R2 = 4-phenoxyphenyl C₂₁H₁₆N₂O₄ 360.37 Phenoxy group introduces π-π stacking potential; meta-nitro enhances polarity.
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide R1 = 5-(2-chlorophenyl)furyl, R2 = 3-chlorophenyl C₁₉H₁₂Cl₂N₂O₂ 389.22 Di-chloro substituents increase halogen bonding and metabolic stability.

Key Observations:

  • Steric and Solubility Profiles: Bulky substituents (e.g., phenoxy in ) reduce aqueous solubility but improve membrane permeability.
  • Conjugation: Extended π-systems (e.g., 5-(3-nitrophenyl)furyl in ) may enhance UV absorption, relevant for photodynamic applications.

Spectroscopic and Crystallographic Data

  • NMR Signatures:
    • The target compound’s ¹H NMR (similar to ) would show characteristic acrylamide NH (~10 ppm), furyl protons (6.5–7.5 ppm), and nitro-aromatic protons (8.0–8.5 ppm).
    • Crystal structures of analogues (e.g., ) reveal planar acrylamide-furan systems with dihedral angles <10°, favoring π-stacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-furyl)-N-(2-nitrophenyl)acrylamide
Reactant of Route 2
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3-(2-furyl)-N-(2-nitrophenyl)acrylamide

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